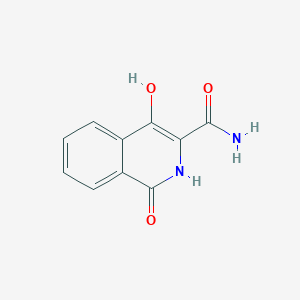

4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxamide” is a chemical compound with the molecular weight of 205.17 . It is a novel HIV-1 integrase strand transfer inhibitor .

Synthesis Analysis

The synthesis of “4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxamide” involves the conversion of N-1 substituted 4-Quinolone 3-Carboxylate to its corresponding carbamates . A green and efficient synthetic methodology has been adopted for the synthesis of highly pure N-1 substituted 4-Quinolone-3-Carboxamides with excellent yields .Molecular Structure Analysis

The Inchi Code of “4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxamide” is 1S/C10H7NO4/c12-8-5-3-1-2-4-6 (5)9 (13)11-7 (8)10 (14)15/h1-4,12H, (H,11,13) (H,14,15) .Chemical Reactions Analysis

The compound participates in an Ugi-type multicomponent condensation through a Smiles rearrangement in replacement of acid components . The new four-component containing 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, aldehyde derivatives, amine derivatives and isocyanides process leads readily and efficiently to heterocyclic enamines .Physical And Chemical Properties Analysis

The compound has a molecular weight of 205.17 . It should be stored at a temperature between 28 C .Wissenschaftliche Forschungsanwendungen

- Application : Researchers have explored its use in Ugi-type multicomponent condensation reactions through a Smiles rearrangement, replacing acid components. This strategy leads to the efficient synthesis of heterocyclic enamines, which are valuable scaffolds for new biologically active structures .

- Application : The compound has been investigated as a potential BACE1 inhibitor, aiming to modulate amyloid-beta production and potentially mitigate Alzheimer’s pathology .

- Application : Newly synthesized complexes based on the compound exhibited higher in vitro insulin-mimetic activities than ZnSO4, suggesting their potential as hypoglycemic agents .

- Application : Synthesized 4-hydroxy-2-quinolone analogs have been screened for antifungal activity against Aspergillus flavus and antibacterial activity against Staphylococcus aureus and Escherichia coli .

- Application : Researchers have explored the compound and its derivatives for drug development, focusing on their unique properties and potential therapeutic applications .

Heterocyclic Enols and Ugi-Type Multicomponent Condensation

BACE1 Inhibition and Alzheimer’s Disease

Insulin-Mimetic Activity and Hypoglycemic Agents

Antimicrobial and Antifungal Properties

Drug Research and Development

Green Chemistry and Atom Economy

Wirkmechanismus

While the exact mechanism of action of “4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxamide” is not specified, it is known that the compound is a novel HIV-1 integrase strand transfer inhibitor . This suggests that it may inhibit the HIV-1 integrase enzyme, which is crucial for the replication of the HIV virus.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-hydroxy-1-oxo-2H-isoquinoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c11-9(14)7-8(13)5-3-1-2-4-6(5)10(15)12-7/h1-4,13H,(H2,11,14)(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBXVQOAFBNLVDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(NC2=O)C(=O)N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2778356.png)

![4-chloro-7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2778358.png)

![2-(benzo[d]isoxazol-3-yl)-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)acetamide](/img/structure/B2778361.png)

![1-(4-chlorophenyl)-5-({[(3-methylbenzoyl)oxy]imino}methyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indole](/img/structure/B2778362.png)

methanone](/img/structure/B2778366.png)

![4-((1-(2-(benzo[d]isoxazol-3-yl)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one](/img/structure/B2778368.png)

![6-(4-Methoxy-phenyl)-5-piperazin-1-ylmethyl-imidazo[2,1-b]thiazole](/img/structure/B2778369.png)

![Dimethyl 3-[(tert-butoxycarbonyl)amino]pentanedioate](/img/structure/B2778370.png)

![Methyl 4-[[2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetyl]amino]benzoate](/img/structure/B2778371.png)

![[(3R)-oxan-3-yl]methanamine hydrochloride](/img/structure/B2778375.png)

![9,9-dimethyl-7-oxo-6-thiophen-2-yl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepine-2-carboxylic acid](/img/structure/B2778376.png)

![N-(quinolin-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2778377.png)